[(8R,9S,10R,13S,14S,17R)-3-(2,2,3,3,4,4,4-Heptafluorobutanoyloxy)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 2,2,3,3,4,4,4-heptafluorobutanoate [(8R,9S,10R,13S,14S,17R)-3-(2,2,3,3,4,4,4-Heptafluorobutanoyloxy)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 2,2,3,3,4,4,4-heptafluorobutanoate
Brand Name: Vulcanchem
CAS No.: 18072-22-5
VCID: VC0101562
InChI: InChI=1S/C27H26F14O4/c1-20-9-7-13(44-18(42)22(28,29)24(32,33)26(36,37)38)11-12(20)3-4-14-15-5-6-17(21(15,2)10-8-16(14)20)45-19(43)23(30,31)25(34,35)27(39,40)41/h3,11,14-17H,4-10H2,1-2H3/t14-,15-,16-,17+,20-,21-/m0/s1
SMILES: CC12CCC3C(C1CCC2OC(=O)C(C(C(F)(F)F)(F)F)(F)F)CC=C4C3(CCC(=C4)OC(=O)C(C(C(F)(F)F)(F)F)(F)F)C
Molecular Formula: C27H26F14O4
Molecular Weight: 680.5 g/mol

[(8R,9S,10R,13S,14S,17R)-3-(2,2,3,3,4,4,4-Heptafluorobutanoyloxy)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 2,2,3,3,4,4,4-heptafluorobutanoate

CAS No.: 18072-22-5

Main Products

VCID: VC0101562

Molecular Formula: C27H26F14O4

Molecular Weight: 680.5 g/mol

[(8R,9S,10R,13S,14S,17R)-3-(2,2,3,3,4,4,4-Heptafluorobutanoyloxy)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 2,2,3,3,4,4,4-heptafluorobutanoate - 18072-22-5

CAS No. 18072-22-5
Product Name [(8R,9S,10R,13S,14S,17R)-3-(2,2,3,3,4,4,4-Heptafluorobutanoyloxy)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 2,2,3,3,4,4,4-heptafluorobutanoate
Molecular Formula C27H26F14O4
Molecular Weight 680.5 g/mol
IUPAC Name [(8R,9S,10R,13S,14S,17R)-3-(2,2,3,3,4,4,4-heptafluorobutanoyloxy)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 2,2,3,3,4,4,4-heptafluorobutanoate
Standard InChI InChI=1S/C27H26F14O4/c1-20-9-7-13(44-18(42)22(28,29)24(32,33)26(36,37)38)11-12(20)3-4-14-15-5-6-17(21(15,2)10-8-16(14)20)45-19(43)23(30,31)25(34,35)27(39,40)41/h3,11,14-17H,4-10H2,1-2H3/t14-,15-,16-,17+,20-,21-/m0/s1
Standard InChIKey HKIHHWPHLDBSRM-GQDVPIKJSA-N
Isomeric SMILES C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2OC(=O)C(C(C(F)(F)F)(F)F)(F)F)CC=C4[C@@]3(CCC(=C4)OC(=O)C(C(C(F)(F)F)(F)F)(F)F)C
SMILES CC12CCC3C(C1CCC2OC(=O)C(C(C(F)(F)F)(F)F)(F)F)CC=C4C3(CCC(=C4)OC(=O)C(C(C(F)(F)F)(F)F)(F)F)C
Canonical SMILES CC12CCC3C(C1CCC2OC(=O)C(C(C(F)(F)F)(F)F)(F)F)CC=C4C3(CCC(=C4)OC(=O)C(C(C(F)(F)F)(F)F)(F)F)C
PubChem Compound 22297133
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator